6-(4-Fluorophenyl)pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTFDSGAAAKPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 6 4 Fluorophenyl Pyrimidin 4 Amine and Its Analogues
Established Synthetic Routes to the 6-(4-Fluorophenyl)pyrimidin-4-amine Core
The formation of the central pyrimidine (B1678525) structure is a critical step in the synthesis of this compound. Established methods include classical condensation reactions and more versatile multi-step synthetic sequences.
Condensation Reactions in Pyrimidine Synthesis
A foundational approach to pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with guanidine. This method provides a direct route to the 2-aminopyrimidine core. For the synthesis of this compound, a suitable precursor would be a β-ketoester or a chalcone bearing a 4-fluorophenyl group. For instance, the Claisen-Schmidt condensation of 4-fluoroacetophenone with a suitable aldehyde can generate an α,β-unsaturated ketone (a chalcone), which can then be reacted with guanidine hydrochloride in the presence of a base to yield the desired 6-aryl-2-aminopyrimidine. The general reaction is outlined below:
| Reactant 1 | Reactant 2 | Product | Conditions |
| Substituted Chalcone | Guanidine | 4,6-disubstituted-2-aminopyrimidine | Reflux in the presence of a base (e.g., NaOH) |
This one-pot cyclocondensation is a widely utilized method for the preparation of various pyrimidine derivatives.
Multi-Step Synthetic Approaches for Pyrimidine Derivatives
Multi-step syntheses offer greater flexibility and control over the substitution pattern of the pyrimidine ring. A common strategy involves the use of readily available dihalopyrimidines, such as 4,6-dichloropyrimidine, as a starting material. This allows for the sequential and regioselective introduction of different substituents.
One such approach involves an initial Suzuki-Miyaura cross-coupling reaction to introduce the 4-fluorophenyl group, followed by a nucleophilic aromatic substitution to install the 4-amine functionality. The high yielding synthesis of 6-aryl-2,4-diaminopyrimidines has been demonstrated via palladium-catalyzed Suzuki cross-coupling reactions of commercially available 6-chloro-2,4-diaminopyrimidine with various arylboronic acids mdpi.com. This highlights the feasibility of introducing the aryl moiety at the 6-position of a pre-functionalized pyrimidine ring.
Strategies for Introduction and Modification of the 4-Fluorophenyl Moiety
The introduction of the 4-fluorophenyl group at the C6 position of the pyrimidine ring is a key transformation. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for this purpose. This palladium-catalyzed reaction between a halogenated pyrimidine and an arylboronic acid offers high yields and functional group tolerance.
For instance, 6-chloro-4-aminopyrimidine can be coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system like dioxane/water to afford this compound. The general conditions for such Suzuki couplings are well-documented for various pyrimidine derivatives mdpi.com.
| Pyrimidine Precursor | Boronic Acid | Catalyst | Base | Solvent | Yield |
| 6-chloro-2,4-diaminopyrimidine | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Moderate to good |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |
Derivatization at the Pyrimidine-4-amine Position
The final step in many synthetic routes to this compound involves the introduction of the amino group at the C4 position of the pyrimidine ring. This is typically achieved through nucleophilic substitution of a suitable leaving group, most commonly a halogen atom.
Nucleophilic Substitution Reactions on Halogenated Pyrimidine Precursors
Starting from a 4-chloro-6-(4-fluorophenyl)pyrimidine intermediate, the 4-amino group can be introduced by reaction with a source of ammonia. The reactivity of halopyrimidines towards nucleophilic substitution is well-established, with the C4 and C6 positions being more activated towards attack than the C2 position. This regioselectivity is a key feature in the synthesis of specifically substituted pyrimidines.
The reaction of 4-chloro-6-(4-fluorophenyl)pyrimidine with ammonia or a protected ammonia equivalent, often in a suitable solvent and sometimes under elevated temperature and pressure, leads to the displacement of the chlorine atom to form the desired 4-aminopyrimidine.
Amination Reactions and Their Mechanistic Considerations
The amination of 4-halopyrimidines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the attack of the nucleophile (ammonia) on the electron-deficient pyrimidine ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent departure of the halide leaving group restores the aromaticity of the ring and yields the aminated product.
Recent studies have also explored concerted mechanisms for nucleophilic aromatic substitutions on pyrimidines, suggesting that a stepwise mechanism via a discrete Meisenheimer complex may not always be the case, particularly with good leaving groups like chloride nih.gov. The reaction conditions, such as the solvent and the presence of acid or base, can significantly influence the reaction rate and outcome. For instance, acid-catalyzed amination of 4-chloropyrrolopyrimidines has been shown to be effective, with the reaction proceeding faster in water than in organic solvents researchgate.net.
Advanced Coupling Reactions in Pyrimidine Functionalization
The functionalization of the pyrimidine core at specific positions is crucial for developing new derivatives with desired pharmacological properties. The electron-deficient nature of the pyrimidine ring makes it highly reactive towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, particularly at the C4 and C6 positions, which are more reactive than the C2 position. acs.org
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of C-C and C-N bonds in heterocyclic chemistry. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent in the synthesis of 6-aryl-4-aminopyrimidines.
A common synthetic route to this compound involves a two-step process. The first step is a Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group at the C6 position of a dihalopyrimidine, followed by a regioselective amination at the C4 position.
Suzuki-Miyaura Coupling: The synthesis of the key intermediate, 6-(4-fluorophenyl)-2,4-dichloropyrimidine, is typically achieved via a Suzuki-Miyaura coupling reaction between 2,4,6-trichloropyrimidine and 4-fluorophenylboronic acid. acs.org This reaction demonstrates a strong preference for substitution at the C4/C6 positions over the C2 position. acs.org The use of microwave irradiation has been shown to significantly accelerate this transformation, leading to efficient and rapid synthesis of C4-substituted pyrimidines with low catalyst loading. beilstein-journals.org
Buchwald-Hartwig Amination: The subsequent amination of the 6-(4-fluorophenyl)-2,4-dichloropyrimidine intermediate is a critical step that dictates the final structure. A highly regioselective palladium-catalyzed Buchwald-Hartwig amination has been developed, which strongly favors the formation of the C4-substituted product. acs.org This method is particularly effective for the reaction with aliphatic secondary amines and anilines. The reactions with aliphatic amines are typically carried out using a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) and are catalyzed by a palladium complex. acs.org Interestingly, the amination with aromatic amines can proceed with high regioselectivity even without a palladium catalyst under these conditions. acs.org
The choice of ligand is critical in Buchwald-Hartwig amination to ensure high efficiency and selectivity. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are known to enhance the rates of oxidative addition and reductive elimination steps in the catalytic cycle. wikipedia.orgyoutube.com For instance, ligands like Xantphos have been successfully employed in the N-arylation of aminopyrimidines. nih.gov
Below is a data table summarizing typical conditions for the palladium-catalyzed synthesis of 6-aryl-4-aminopyrimidines.
| Coupling Reaction | Starting Materials | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |
| Suzuki-Miyaura | 2,4,6-Trichloropyrimidine, 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 °C | Good | youtube.com |
| Buchwald-Hartwig | 6-(4-Fluorophenyl)-2,4-dichloropyrimidine, Dibutylamine | Pd(OAc)₂/dppb | LiHMDS | THF | Not specified | 95% (C4 isomer) | acs.org |
| Buchwald-Hartwig | 4-(Pyridin-3-yl)pyrimidin-2-amine, Aryl bromide | PdCl₂(PPh₃)₂/Xantphos | NaOtBu | Toluene | Reflux | 27-82% | nih.gov |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
While palladium catalysis is dominant, other metal-mediated transformations are also valuable for pyrimidine functionalization.
Stille Coupling: The Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide, is a versatile method for forming C-C bonds. libretexts.org It is compatible with a wide range of functional groups and can be applied to the synthesis of aryl-substituted pyrimidines. libretexts.org Although highly effective, the toxicity of organotin reagents is a significant drawback. libretexts.org
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are generally more reactive and less toxic than their organotin counterparts. beilstein-journals.org This reaction is also catalyzed by palladium or nickel complexes and is effective for the formation of C-C bonds between various carbon centers (sp², sp³). beilstein-journals.org Recent advancements have included the use of photochemically enhanced Negishi cross-coupling for the synthesis of heteroaryl compounds. beilstein-journals.org
Copper-Catalyzed Amination: As an alternative to palladium, copper-catalyzed amination reactions (Ullmann condensation) have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. acsgcipr.org Copper catalysis can be a more cost-effective and environmentally friendly option for the formation of C-N bonds. acsgcipr.org Recent developments have shown the utility of copper(II) in promoting regioselective SNAr amination of polychlorinated pyrimidines. researchgate.net
Green Chemistry Principles in Pyrimidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrimidines to reduce environmental impact and improve efficiency. Key strategies include the use of microwave irradiation, solvent-free reactions, and multicomponent reactions.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of aminopyrimidines. nih.govrsc.org For example, the synthesis of 2-(substituted amino)pyrimidines has been achieved in a one-pot, two-step, solvent-free process under microwave conditions. oup.comoup.com This method avoids the use of volatile organic solvents and significantly shortens the reaction duration compared to conventional heating. oup.comoup.com
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. The synthesis of various aminopyrimidine derivatives has been successfully carried out under solvent-free conditions, often with gentle heating or microwave irradiation. mdpi.comsciforum.net For instance, 2-aminopyrimidine derivatives have been synthesized by heating 2-amino-4,6-dichloropyrimidine with various amines in the absence of a solvent. mdpi.com
Multicomponent Reactions (MCRs): MCRs offer a highly atom-economical approach to complex molecules by combining three or more reactants in a single step. The synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved through a multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and primary amines under solvent-free conditions. mdpi.com
Investigation of Reaction Mechanisms and Kinetics
A thorough understanding of reaction mechanisms and kinetics is essential for optimizing synthetic routes and controlling product selectivity.
The formation of aminopyrimidines through palladium-catalyzed reactions generally follows a well-established catalytic cycle.
Buchwald-Hartwig Amination Mechanism: The catalytic cycle for the Buchwald-Hartwig amination involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-chloro-6-(4-fluorophenyl)pyrimidine) to form a Pd(II) intermediate. wikipedia.orglibretexts.org
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.orglibretexts.org
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the aminopyrimidine product. wikipedia.orglibretexts.org
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine. wikipedia.org
Suzuki-Miyaura Coupling Mechanism: The mechanism of the Suzuki-Miyaura reaction also involves a catalytic cycle with three main steps:
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl halide.
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, typically involving a base.
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated to form the biaryl product and regenerate the Pd(0) catalyst.
The intermediates formed during the catalytic cycle play a crucial role in determining the outcome of the reaction. In the context of the regioselective amination of 6-aryl-2,4-dichloropyrimidines, the formation of a specific palladium-amido intermediate at the C4 position is key to the observed selectivity.
In one study, a palladium adduct of 2,4,6-trichloropyrimidine was isolated as an impurity from a preceding Suzuki coupling reaction and was found to be a highly effective catalyst for the subsequent regioselective amination. acs.org This highlights the potential for in situ generated or residual catalysts from one step to influence the outcome of a subsequent transformation.
Kinetic studies of Suzuki-Miyaura reactions have been conducted to understand the factors influencing the reaction rate. Such studies can help in optimizing reaction conditions, including catalyst loading, base, and solvent, to achieve higher efficiency. researchgate.netmdpi.comresearchgate.net The analysis of reaction kinetics can reveal the rate-determining step of the catalytic cycle, providing valuable insights for catalyst and process development. researchgate.netmdpi.com
Advanced Structural Characterization and Analysis of 6 4 Fluorophenyl Pyrimidin 4 Amine Architectures
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable tools for probing the structural details of molecules. By analyzing the interaction of electromagnetic radiation with 6-(4-fluorophenyl)pyrimidin-4-amine, we can deduce its connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
¹H NMR: The proton NMR spectrum of a related compound, N-(4-fluorophenyl)pyridin-4-amine, reveals distinct signals for the aromatic protons. The protons on the fluorophenyl ring typically appear as a set of multiplets due to fluorine-proton coupling, while the protons on the pyrimidine (B1678525) or pyridine (B92270) ring will have their own characteristic shifts.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For N-(4-fluorophenyl)pyridin-4-amine, the carbon atoms of the pyridine and fluorophenyl rings resonate at distinct chemical shifts, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F).
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of a molecule like (E)-N-benzylidene-4-fluoroaniline shows a chemical shift around -110.4 ppm, which is characteristic of a fluorine atom attached to a benzene ring. rsc.org The chemical shift of the fluorine atom in this compound is expected to be in a similar range, providing a clear diagnostic peak for this functional group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs
| Nucleus | Analog Compound | Solvent | Chemical Shifts (ppm) |
| ¹H | N-(4-fluorophenyl)pyridin-4-amine | - | Aromatic protons on fluorophenyl and pyridine rings |
| ¹³C | N-(4-fluorophenyl)pyridin-4-amine | - | Signals for each unique carbon in the aromatic rings |
| ¹⁹F | (E)-N-benzylidene-4-fluoroaniline | CDCl₃ | ~ -110.4 |
Note: The data presented is for analogous compounds and serves as a predictive guide for the spectral characteristics of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of a related compound, 2,4-diamino-6-(4-fluorophenyl)pyrimidine-5-carbonitrile, displays characteristic absorption bands. sbq.org.br The N-H stretching vibrations of the amine group are typically observed in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring and the C-F stretching vibration of the fluorophenyl group will also give rise to distinct peaks in the fingerprint region of the spectrum.
Raman spectroscopy, being complementary to IR, would be expected to show strong signals for the symmetric vibrations of the aromatic rings.
Table 2: Characteristic IR Absorption Bands for Analogs of this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Pyrimidine Ring (C=N, C=C) | Stretching | 1500 - 1650 |
| Fluorophenyl Ring (C=C) | Stretching | 1450 - 1600 |
| C-F | Stretching | 1100 - 1250 |
Note: The wavenumbers are approximate and based on data for analogous compounds.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₈FN₃), the expected exact mass can be calculated. Upon ionization, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation would likely involve the loss of small molecules such as HCN or the cleavage of the bond between the pyrimidine and fluorophenyl rings, leading to characteristic fragment ions. For instance, the mass spectrum of 2-pyrimidinamine, 4,6-dimethyl- shows a prominent molecular ion peak followed by fragmentation corresponding to the loss of methyl and cyano groups. nist.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₈FN₃ |
| Exact Mass | 189.0702 |
| Molecular Weight | 189.19 |
| Expected Key Fragmentations | [M-HCN]⁺, [M-C₆H₄F]⁺, [C₆H₄F]⁺ |
Note: The fragmentation pattern is a prediction based on the chemical structure and data from similar compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise arrangement of atoms in three-dimensional space, as well as the nature of intermolecular interactions that govern the crystal packing.
Crystal Packing and Unit Cell Analysis
Table 4: Crystallographic Data for the Analogous Compound 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.629(4) |
| b (Å) | 5.992(3) |
| c (Å) | 16.389(6) |
| β (°) | 97.69(2) |
| Volume (ų) | 1131.7(8) |
| Z | 4 |
Note: This data is for the analogous compound 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine.
Intermolecular Interactions in the Crystalline State
Hydrogen Bonding Networks (N-H...N, C-H...F, N-H...O)
Hydrogen bonds are among the strongest non-covalent interactions and play a crucial role in determining the supramolecular assembly. In the crystal structure of the analogous 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, molecules form dimers through N-H...N hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar N-H...N hydrogen bonding, where the amino group acts as a hydrogen bond donor and a nitrogen atom of the pyrimidine ring of an adjacent molecule acts as an acceptor.
Table 1: Expected Hydrogen Bond Geometry in a Dimer of a Related Pyrimidine Derivative nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···N | 0.90(2) | 2.30(2) | 3.190(2) | 168(2) |
| C-H···O | 0.95 | 2.58 | 3.474(2) | 157 |
| C-H···N | 0.95 | 2.46 | 2.789(2) | 100 |
Data from the crystal structure of 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine.
π-Stacking Interactions and Other Non-Covalent Forces
The planar aromatic rings of the pyrimidine and fluorophenyl groups in this compound are expected to engage in π-stacking interactions. These interactions, arising from the overlap of π-orbitals, are fundamental in the organization of aromatic molecules in the solid state. In the crystal structure of 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, π-π stacking is indicated by the separation of the centroids of the furyl and pyrimidinyl rings by 3.489 (2) Å. nih.gov A similar arrangement is anticipated for the phenyl and pyrimidine rings in the title compound. The presence of the electron-withdrawing fluorine atom on the phenyl ring can polarize the π-system, potentially enhancing these electrostatic interactions. nih.gov
Table 2: Expected π-Stacking Parameters in a Related Pyrimidine Derivative nih.gov
| Interacting Rings | Centroid-Centroid Distance (Å) |
| Furyl and Pyrimidinyl | 3.489(2) |
Data from the crystal structure of 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine.
Dihedral Angle Analysis and Molecular Torsion
The relative orientation of the phenyl and pyrimidine rings is defined by the dihedral angle between their mean planes. This angle is a result of the balance between conjugative effects, which favor planarity, and steric hindrance, which can lead to a twisted conformation. In the crystal structure of 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, the phenyl ring is oriented at a dihedral angle of 12.33 (11)° with respect to the pyrimidinyl ring. nih.gov This indicates a relatively small twist from coplanarity. A similar small dihedral angle would be expected for this compound, allowing for significant electronic communication between the two aromatic systems.
Table 3: Dihedral Angles in a Related Pyrimidine Derivative nih.gov
| Rings | Dihedral Angle (°) |
| Furyl and Pyrimidinyl | 1.91(12) |
| Phenyl and Pyrimidinyl | 12.33(11) |
| Phenyl and Furyl | 10.45(10) |
Data from the crystal structure of 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine.
Theoretical and Computational Investigations of 6 4 Fluorophenyl Pyrimidin 4 Amine
Frontier Molecular Orbital (FMO) Theory
Highest Occupied Molecular Orbital (HOMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) is the outermost orbital containing electrons and is crucial in determining a molecule's ability to donate electrons. In a molecule like 6-(4-Fluorophenyl)pyrimidin-4-amine, the HOMO is expected to be predominantly localized on the electron-rich pyrimidine (B1678525) ring and the amino group. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group possess lone pairs of electrons, making these regions electron-dense and likely contributors to the HOMO. The energy of the HOMO is a key indicator of the molecule's ionization potential; a higher HOMO energy suggests that the molecule can be more easily oxidized.
Lowest Unoccupied Molecular Orbital (LUMO) Analysis
Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is the innermost orbital without electrons and signifies the molecule's capacity to accept electrons. For this compound, the LUMO is anticipated to be distributed over the pyrimidine ring and the 4-fluorophenyl substituent. The electron-withdrawing nature of the fluorine atom and the electronegative nitrogen atoms in the pyrimidine ring contribute to the electron-deficient character of these regions, making them favorable sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Computational Analysis of Hydrogen Bonding Sites and Energetics
Hydrogen bonding plays a vital role in molecular recognition and the formation of supramolecular structures. Computational methods can identify potential hydrogen bond donors and acceptors within a molecule and quantify the strength of these interactions.
Quantification of Hydrogen Bond Strengths
In this compound, the amino group (-NH2) serves as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors. The fluorine atom of the fluorophenyl group can also act as a weak hydrogen bond acceptor. Computational calculations can determine the geometries and energies of hydrogen-bonded dimers or larger clusters. These calculations help in understanding the stability and nature of the intermolecular interactions that govern the crystal packing and solution-state behavior of the compound. In similar pyrimidine structures, intermolecular N—H⋯N hydrogen bonds have been observed to link molecules into specific arrangements.
Preferred Protonation Sites
The basicity of the nitrogen atoms in this compound can be evaluated computationally by calculating the proton affinity of each potential protonation site. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are the most likely candidates for protonation. Theoretical calculations can predict the most energetically favorable protonation site by comparing the energies of the different protonated forms. Generally, the ring nitrogen atoms in pyrimidine derivatives are more basic than the exocyclic amino group, making them the preferred sites for protonation.
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not reported, this computational technique could provide valuable insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, offering a view of conformational changes, solvent effects, and the stability of molecular complexes. For this compound, MD simulations could be used to study its flexibility, interactions with water or other solvents, and the dynamics of its hydrogen bonding network.
Molecular Docking Studies
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This technique is instrumental in drug discovery for understanding binding modes and molecular recognition.
Ligand-Target Interaction Profiling
The aminopyrimidine scaffold is a significant pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors. nih.gov Computational docking studies on analogous aminopyrimidine compounds have revealed key interactions that are likely critical for the biological activity of this compound. These interactions predominantly occur within the ATP-binding pockets of various kinases.
The core of the interaction often involves the pyrimidine ring system. The nitrogen atoms within the pyrimidine ring are crucial for forming hydrogen bonds with backbone residues of the kinase hinge region. For instance, in studies of similar compounds targeting Epidermal Growth Factor Receptor (EGFR), the N1 atom of the pyrimidine ring acts as a hydrogen bond acceptor from a methionine residue (Met769) in the hinge region. mdpi.com This interaction is a common feature for many ATP-competitive kinase inhibitors and is considered a primary anchor for the ligand.
The 4-amino group is also pivotal, typically forming an additional hydrogen bond with backbone carbonyls in the hinge region, further stabilizing the ligand-protein complex. The phenyl ring, substituted with a fluorine atom, generally extends into a more hydrophobic region of the binding pocket. The fluorine atom itself can engage in favorable interactions. While traditionally considered a weak hydrogen bond acceptor, fluorine can form specific, stabilizing contacts with protein side chains or backbone amides. chemrxiv.org Furthermore, the fluorophenyl group participates in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. In related N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3), key hydrophobic interactions were observed with residues such as Lysine (K644), Cysteine (C694), and Phenylalanine (F691, F830). nih.gov
Molecular docking studies on related pyrimidine derivatives targeting cyclooxygenase-2 (COX-2) have also highlighted the importance of interactions within both primary and secondary binding sites of the enzyme. nih.gov In the context of cholecystokinin receptors, pyridopyrimidine analogs have been shown to interact with key asparagine and arginine residues. nih.gov These findings from analogous structures suggest that this compound likely engages in a multifaceted interaction profile with its biological targets, characterized by a combination of hydrogen bonding and hydrophobic contacts.
Table 1: Potential Ligand-Target Interactions for this compound Based on Analogous Compounds
| Interacting Ligand Moiety | Interaction Type | Potential Interacting Residues (from analogous systems) | Target Class Example |
| Pyrimidine N1 atom | Hydrogen Bond (Acceptor) | Hinge Region Backbone Amide (e.g., Met) | Kinases (e.g., EGFR) mdpi.com |
| Pyrimidin-4-amine | Hydrogen Bond (Donor) | Hinge Region Backbone Carbonyl | Kinases nih.gov |
| 4-Fluorophenyl group | Hydrophobic Interactions, van der Waals | Phe, Leu, Val, Ile, Cys | Kinases (e.g., FLT3) nih.gov |
| Fluorine atom | Hydrogen Bond, Halogen Bond | Asn, Arg, Thr | Kinases, Other Receptors chemrxiv.orgnih.gov |
Conformation of the Compound within Binding Pockets
Studies on structurally similar compounds, such as 4-(4-fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, have shown that the pyrimidine and phenyl rings are largely coplanar. In one crystal structure, the dihedral angle between the mean planes of the pyrimidinyl and phenyl rings was found to be 12.33 (11)°. This near-planar conformation allows the molecule to fit well into the typically flat, extended ATP binding site of kinases. This planarity facilitates π-π stacking interactions with aromatic residues like phenylalanine in the binding pocket, which can significantly contribute to binding affinity.
However, the conformation is not entirely rigid. The bond connecting the pyrimidine and phenyl rings allows for some rotational freedom. The preferred dihedral angle in a specific binding pocket will be a balance between the internal conformational energy of the ligand and the stabilizing energy of its interactions with the protein. Molecular dynamics simulations of related pyrimidine-based inhibitors have shown that while the core scaffold remains relatively stable, the peripheral groups can exhibit flexibility. nih.gov
The introduction of bulky substituents on the pyrimidine ring in related analogs has been shown to force the ring plane to twist in order to avoid steric clashes with residues in the binding pocket. For example, the addition of methyl groups can cause a clash with residues like Glutamate (Glu551 in FGFR4), disrupting the ideal binding pose. This indicates that the specific topology of the binding pocket heavily influences the adopted conformation of the ligand.
Table 2: Representative Conformational Parameters for a Structurally Similar Pyrimidine Derivative
| Parameter | Value | Compound | Source |
| Dihedral Angle (Pyrimidine-Phenyl) | 12.33 (11)° | 4-(4-fluorophenyl)-6-(2-furyl)pyrimidin-2-amine | X-ray Crystallography |
| Dihedral Angle (Furyl-Pyrimidine) | 1.91 (12)° | 4-(4-fluorophenyl)-6-(2-furyl)pyrimidin-2-amine | X-ray Crystallography |
Note: Data is for a structurally related compound and serves as a representative example of the likely conformation.
Structure Function Relationship Investigations of 6 4 Fluorophenyl Pyrimidin 4 Amine Derivatives
Design Principles for Structural Modification
The rational design of novel derivatives stems from established principles that guide the modification of the lead compound, 6-(4-fluorophenyl)pyrimidin-4-amine. These principles involve systematic changes to the molecule's architecture to probe the chemical space and optimize interactions with biological targets.
A primary strategy in lead optimization involves the systematic variation of substitution patterns on the core structure. For derivatives of 6-phenylpyrimidin-4-amine, this typically involves modifications at three key positions: the pyrimidine (B1678525) ring, the exocyclic amine group, and the phenyl ring. Research into related pyrimidine structures has shown that the position and nature of substituents greatly influence biological activity. nih.gov
For instance, in studies on structurally similar 4,6-disubstituted pyrimidin-2-amines, the introduction of different groups on the phenyl rings led to a range of anti-inflammatory activities. researchgate.net Similarly, investigations into 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives revealed that substitutions on other parts of the molecule could produce significant anti-inflammatory and COX-2 inhibitory effects. nih.gov The goal of these variations is to identify which substituents in which positions enhance desired biological effects. For example, adding electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, affecting its binding affinity to target proteins. nih.gov
| Scaffold Position | Substitution Example | Observed Effect on Biological Activity | Reference |
| Phenyl Ring (para-position) | Replacement of -F with -OCH₃ | Can alter lipophilicity and metabolic stability. In some pyridine (B92270) derivatives, adding methoxy (B1213986) groups decreased IC₅₀ values, indicating improved potency. | mdpi.com |
| Pyrimidine Ring (C-5) | Addition of a carbonitrile (-CN) group | In 6-(4-fluorophenyl)-pyrimidine derivatives, this modification was part of compounds showing significant anti-inflammatory activity. | nih.gov |
| Phenyl Ring (ortho, meta positions) | Addition of -CH₃ or -NO₂ groups | In certain pyridine derivatives, substitutions at the para position improved activity, while ortho and meta substitutions were less favorable. | mdpi.com |
| Pyrimidine Ring (C-2) | Introduction of various amine groups | In a series of pyrimidin-2-amine derivatives, modifying the amine substituent led to potent inhibitors of Polo-like kinase 4 (PLK4). | nih.gov |
This table is for illustrative purposes, showing how systematic variations in related scaffolds impact activity. The specific effects can be highly dependent on the biological target.
In the context of this compound, bioisosteric replacements can be considered for several parts of the molecule. The exocyclic amine group, for instance, could be replaced with other hydrogen-bond-donating groups. In other heterocyclic scaffolds, replacing an amine linker (-NH) with an amide (-NHCO) resulted in a complete loss of activity, demonstrating the context-dependent nature of such changes. nih.gov The phenyl ring itself is often interchangeable with other aromatic systems like pyridyl or thiophene (B33073) rings to modulate properties. cambridgemedchemconsulting.com More subtly, the fluorine atom could be replaced by other small groups like -OH or even hydrogen, although this would significantly alter the electronic properties. cambridgemedchemconsulting.com A notable example in other pyrimidine-based inhibitors has been the successful replacement of a key amide group with a 1,2,4-triazole, which mimicked the hydrogen bonding pattern while improving metabolic stability. drughunter.comacs.org
| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |
| -F (Fluorine) | -OH, -CH₃, -Cl | To modulate electronegativity, size, and lipophilicity. | cambridgemedchemconsulting.com |
| Phenyl Ring | Pyridyl, Thiophene Ring | To introduce heteroatoms, alter polarity, and explore new binding interactions. | cambridgemedchemconsulting.com |
| -NH₂ (Amine) | -OH, -NHCH₃, Trifluoroethylamine | To modify hydrogen bonding capacity, basicity, and metabolic stability. | drughunter.comcambridgemedchemconsulting.com |
| Pyrimidine Ring Nitrogen | Carbon (in a pyridine ring) | To probe the importance of specific hydrogen bond acceptor sites. In one study, this replacement greatly reduced potency. | nih.gov |
| -CH= (in ring) | -N= (in ring) | Classical bioisosteric replacement to create analogues like pyridyl from phenyl. | cambridgemedchemconsulting.com |
Correlation between Molecular Architecture and Influencing Biological Responses
The biological activity of a molecule is a direct consequence of its three-dimensional shape, electronic properties, and conformational flexibility. For this compound derivatives, key structural features like the fluorine atom, the amine group, and substituents on the pyrimidine ring each play a distinct role in defining the molecule's interactions with its biological targets.
The substitution of hydrogen with fluorine is a common and impactful strategy in medicinal chemistry. researchgate.net The fluorine atom at the para-position of the phenyl ring in this compound is not merely a passive substituent. Its high electronegativity exerts a strong electron-withdrawing inductive effect, which can influence the acidity and basicity of other functional groups in the molecule. researchgate.net This can, in turn, affect how the molecule is ionized at physiological pH and how it interacts with charged residues in a protein's active site.
Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to metabolic cleavage by enzymes like cytochrome P450. cambridgemedchemconsulting.com This often enhances the metabolic stability and bioavailability of a drug. While fluorine is a poor hydrogen bond acceptor, its presence increases the lipophilicity of the molecule, which can facilitate passage through cellular membranes. researchgate.netnih.gov The introduction of fluorine can also induce favorable conformational changes that improve binding to a target. researchgate.net
The amine group at the C-4 position of the pyrimidine ring is a critical feature for molecular recognition. As a primary amine, it can act as a hydrogen bond donor, forming crucial interactions with hydrogen bond acceptor residues (e.g., aspartate, glutamate, or backbone carbonyls) in a target protein. nih.gov The basicity of the amine group means it can be protonated at physiological pH, allowing it to form a positive charge and engage in strong ionic interactions or salt bridges with negatively charged amino acid residues. nih.gov
Studies on related heterocyclic compounds have consistently highlighted the importance of such amine groups. For example, research on thiamine (B1217682) analogues demonstrated the specific role of the pyrimidine 4-amino-group in the molecule's catalytic activity. rsc.org Its replacement or modification often leads to a significant decrease or complete loss of biological function, underscoring its role as a key pharmacophoric element. nih.gov
The pyrimidine ring, while aromatic, is not infinitely rigid. Quantum-chemical studies have shown that the pyrimidine rings in nucleic acid bases possess significant conformational flexibility. researchgate.net This deformability allows the ring to adopt non-planar conformations, which can be essential for fitting into a binding pocket. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These computational models establish a mathematical correlation between the physicochemical properties of a series of compounds and their potencies. For derivatives of this compound, QSAR models can be instrumental in predicting the biological activity of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Development of Predictive Models for Molecular Properties
The development of predictive QSAR models for this compound derivatives involves a systematic approach. Initially, a dataset of compounds with varying structural modifications and their corresponding measured biological activities is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.
For instance, in a study on a series of structurally related 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, which share a similar aminopyrimidine core, 3D-QSAR models were developed to elucidate the structural requirements for their antileukemic activity. nih.gov The models were built using techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D fields around the molecules to represent their steric and electrostatic properties, which are then correlated with biological activity using statistical methods like Partial Least Squares (PLS) regression.
A hypothetical QSAR study on this compound derivatives might involve the generation of a dataset of analogues with variations at the pyrimidine ring, the amino group, and the fluorophenyl moiety. The biological activity, such as inhibitory concentration (IC50) against a specific kinase, would be determined for each analogue. Molecular descriptors such as molecular weight, logP, molar refractivity, and various electronic and topological indices would be calculated. Statistical analysis would then be employed to derive a QSAR equation that links these descriptors to the observed activity.
A representative, albeit hypothetical, dataset for such a QSAR study is presented below:
| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) | logP | Molecular Weight ( g/mol ) |
| 1 | H | H | 1.2 | 2.5 | 203.21 |
| 2 | CH3 | H | 0.8 | 2.9 | 217.24 |
| 3 | H | Cl | 2.5 | 3.1 | 237.66 |
| 4 | OCH3 | H | 0.5 | 2.4 | 233.24 |
| 5 | H | Br | 3.1 | 3.4 | 282.11 |
Identification of Key Pharmacophoric Features
Pharmacophore modeling is a crucial component of drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are necessary for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.
For derivatives of this compound, pharmacophore models can be generated based on the structures of highly active compounds or from the ligand-bound crystal structure of their biological target. These models serve as 3D queries for virtual screening of compound libraries to identify novel scaffolds that possess the desired pharmacophoric features.
A study on related pyrimidine derivatives has highlighted the importance of specific structural motifs for their biological effects. For example, the pyrimidine core itself can act as a scaffold for positioning key interaction groups. The amino group at position 4 can serve as a crucial hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. The 4-fluorophenyl group contributes a significant hydrophobic interaction and can also engage in halogen bonding.
Based on the analysis of related structures, a hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold might include:
One Hydrogen Bond Donor: The amino group at the 4-position of the pyrimidine ring.
Two Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidine ring.
One Hydrophobic/Aromatic Region: The 4-fluorophenyl ring.
The spatial arrangement of these features would be critical for optimal binding to the active site of the target protein. The development and validation of such pharmacophore models can guide the rational design of more potent and selective derivatives.
Q & A
Basic: What synthetic methodologies are commonly employed for 6-(4-Fluorophenyl)pyrimidin-4-amine?
The synthesis typically involves cyclocondensation reactions. For example, a mixture of (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-one and guanidine nitrate in ethanol is refluxed with lithium hydroxide, followed by purification via column chromatography using silica gel and ethyl acetate/petroleum ether . Alternative routes for analogous pyrimidines use substituted chalcones and heterocyclic amines under basic conditions, yielding derivatives with fluorophenyl groups .
Basic: How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods :
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.30–8.03 ppm, with NH₂ signals around δ 5.29 ppm. The 4-fluorophenyl group shows coupling patterns distinct from other substituents .
- X-ray crystallography : Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) confirm spatial arrangements. Intramolecular hydrogen bonds (N–H⋯N) stabilize the crystal structure .
Advanced: How does the 4-fluorophenyl group influence the compound’s biological activity?
The electron-withdrawing fluorine enhances lipophilicity and metabolic stability , improving target binding. For example, in pyrimidine derivatives, fluorophenyl groups increase kinase inhibition potency by optimizing π-π stacking and hydrophobic interactions with active sites . Comparative studies show that replacing fluorine with chloro or methyl groups reduces activity by 3–5-fold .
Advanced: What computational strategies predict the binding affinity of this compound to biological targets?
- 3D-QSAR modeling : Correlates substituent electronic/steric properties with antileukemic activity, identifying favorable regions for hydrophobic (e.g., trifluoromethyl) or hydrogen-bonding groups .
- Molecular docking : Simulates interactions with targets like BAZ2A bromodomains, revealing binding poses stabilized by sulfonyl and fluorophenyl groups .
- MD simulations : Assess conformational stability in solvent environments, critical for optimizing pharmacokinetics .
Advanced: How can contradictions in spectroscopic data across studies be resolved?
- Cross-validation : Compare NMR shifts with structurally analogous compounds (e.g., 6-methyl-2-phenylpyrimidines) to identify environment-sensitive signals .
- Crystallographic refinement : Resolve ambiguous proton assignments (e.g., overlapping aromatic peaks) using SHELXL for high-resolution data .
- Isotopic labeling : Use ¹⁵N/¹⁹F-labeled analogs to distinguish overlapping signals in crowded spectra .
Advanced: What strategies improve synthetic yield for this compound?
- Reagent optimization : Substituting guanidine nitrate with guanidine hydrochloride reduces side reactions, improving yields from 7% to 24% .
- Solvent selection : Ethanol/water mixtures enhance solubility of intermediates, reducing polymerization .
- Catalysis : Lithium hydroxide accelerates cyclization vs. weaker bases like K₂CO₃ .
Basic: What pharmacological activities are reported for related pyrimidine derivatives?
- Anticancer : Derivatives inhibit CDKs (IC₅₀ = 0.2–5 µM) by blocking ATP-binding pockets .
- Antimicrobial : Substituted pyrimidines disrupt bacterial membrane synthesis (MIC = 8–32 µg/mL) .
- Kinase inhibition : Trifluoromethyl groups enhance selectivity for tyrosine kinases (e.g., EGFR) .
Advanced: How does crystal structure analysis inform conformational stability?
- Torsional angles : The pyrimidine ring’s planarity (deviation < 1.01 Å) minimizes steric strain, favoring bioactive conformations .
- Intermolecular interactions : Weak C–H⋯O and C–H⋯π bonds stabilize crystal packing, suggesting solid-state stability under storage .
- Polymorphism screening : Identifies forms with improved solubility or dissolution rates for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
